1,2-Octanediol

描述

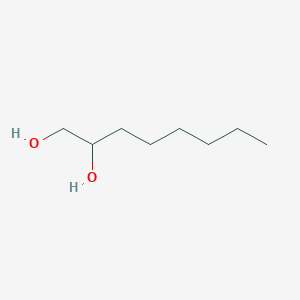

Structure

3D Structure

属性

IUPAC Name |

octane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIJTFQOBWATKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036646 | |

| Record name | 1,2-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 30-35 deg C; [CBW MSDS] | |

| Record name | 1,2-Octanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Octanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1117-86-8 | |

| Record name | 1,2-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylyl glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-OCTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Octanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YIU5438U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Octanediol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known by its INCI name Caprylyl Glycol, is a versatile diol that has garnered significant attention across various industries, including cosmetics, personal care, and pharmaceuticals.[1] Its unique molecular structure, featuring a C8 carbon chain with two hydroxyl groups on adjacent carbons, imparts a desirable combination of properties, including antimicrobial, moisturizing, and stabilizing effects.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and logical workflows relevant to its application in research and development.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are fundamental to its functionality and applications. These properties are summarized in the table below.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂[4] |

| CAS Number | 1117-86-8[5] |

| Molecular Weight | 146.23 g/mol |

| Appearance | White semi-solid or colorless viscous liquid[4][5] |

| Melting Point | 30-38 °C (86-100.4 °F; 303-311 K)[5][6] |

| Boiling Point | 131-132 °C at 10 mmHg[7] |

| Density | Approximately 0.914 - 0.9966 g/cm³[4][6] |

| Solubility in Water | 3 g/L at 20 °C[6][8] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone[4] |

| Vapor Pressure | >1 (vs air)[1] |

| Flash Point | >230 °F (>110 °C)[6] |

| logP (o/w) | 1.539 (estimated)[9] |

Chemical Characteristics

Stability and Reactivity: this compound is a stable compound under normal storage conditions.[1] It is not highly reactive but will undergo typical reactions of alcohols, such as esterification and etherification at the hydroxyl groups. It is incompatible with strong oxidizing agents.

Amphiphilic Nature: The molecule possesses both a hydrophilic (water-loving) diol head and a lipophilic (oil-loving) octyl tail. This amphiphilic character is key to its function as a surfactant, emulsifier, and solubilizer in formulations.[10]

Experimental Protocols

The following are generalized experimental protocols for determining key physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a vacuum distillation apparatus.

-

The pressure is reduced to the desired level (e.g., 10 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of water at a specific temperature (e.g., 20°C).

-

The mixture is agitated (e.g., in a shaker bath) until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solute.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

This compound is utilized in various applications due to its multifunctional properties:

-

Preservative and Antimicrobial Agent: It exhibits broad-spectrum antimicrobial activity, making it an effective preservative in cosmetic and pharmaceutical formulations.[1][11] It can also boost the efficacy of other preservatives.[3]

-

Humectant and Emollient: Its hydroxyl groups attract and retain water, providing moisturizing benefits to the skin.[2] It also imparts a smooth, soft feel to formulations.[2]

-

Solvent and Stabilizer: It can be used as a solvent for other ingredients and helps to stabilize emulsions.[1][12]

-

Penetration Enhancer: It can enhance the penetration of other active ingredients into the skin.[13]

-

Pediculicide: It has been studied for its effectiveness in treating head louse infestations.[14]

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through the dihydroxylation of 1-octene. A common method involves the use of formic acid and hydrogen peroxide.[15][16]

Caption: General synthesis workflow for this compound.

Multifunctionality in Cosmetic Formulations

The following diagram illustrates the various roles this compound plays in a cosmetic formulation.

Caption: Multifunctionality of this compound in cosmetics.

Safety Information

This compound is generally considered safe for use in cosmetic and personal care products.[1] However, it can cause serious eye irritation. It is recommended to handle it with appropriate personal protective equipment, including eye protection and gloves.[17] It is harmful to aquatic life.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Uses in Cosmetics And Industry [zhufengchemical.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 1117-86-8 - BuyersGuideChem [buyersguidechem.com]

- 7. This compound | 1117-86-8 [amp.chemicalbook.com]

- 8. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 1,2-octane diol, 1117-86-8 [thegoodscentscompany.com]

- 10. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 11. This compound | 1117-86-8 [chemicalbook.com]

- 12. jaymanindustries.com [jaymanindustries.com]

- 13. Caprylyl Glycol | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 14. This compound CAS#: 1117-86-8 [m.chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Page loading... [guidechem.com]

- 17. chemos.de [chemos.de]

The Multifaceted Role of 1,2-Octanediol: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile ingredient widely utilized in the cosmetic and pharmaceutical industries. Its unique chemical structure, possessing both a hydrophilic diol head and a lipophilic octyl tail, underpins its multifunctional properties as an exceptional antimicrobial agent, a potent skin penetration enhancer, and an effective moisturizer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for formulation scientists and researchers. We will explore the molecular mechanisms driving its efficacy, present quantitative data to support these claims, and provide detailed experimental protocols for its evaluation.

Core Concepts: The Amphiphilic Nature of this compound

The key to understanding the diverse functions of this compound lies in its amphiphilic character. The molecule consists of an eight-carbon alkyl chain, which is hydrophobic, and two adjacent hydroxyl groups, which are hydrophilic. This dual nature allows it to interact with both polar and non-polar environments, a property that is central to its various activities.

Antimicrobial Activity: A Preservative Booster

This compound is renowned for its broad-spectrum antimicrobial properties, making it a valuable component in preservative systems for cosmetic and topical formulations.[1] Its efficacy is strongly linked to its alkyl chain length.

Structure-Activity Relationship in Antimicrobial Action

Studies on a series of 1,2-alkanediols have demonstrated that antimicrobial activity is dependent on the length of the alkyl chain.[2][3]

-

Short Chains (C3-C5): Alkanediols with shorter carbon chains exhibit weaker antimicrobial effects.

-

Medium Chains (C6-C8): A significant increase in antimicrobial activity is observed with 1,2-hexanediol (B41856) and this compound. This is attributed to an optimal balance of hydrophilicity and lipophilicity, allowing the molecule to effectively interact with and disrupt microbial cell membranes.[3]

-

Long Chains (C10-C12): While longer chain alkanediols like 1,2-decanediol (B1670173) show high antimicrobial activity in terms of low Minimum Inhibitory Concentrations (MICs), their practical application as preservatives can be limited due to their lower water solubility.[4]

The primary mechanism of antimicrobial action is the disruption of the microbial cell membrane.[4] The lipophilic tail of this compound intercalates into the lipid bilayer of the bacterial or fungal cell membrane, leading to a loss of structural integrity, increased permeability, and ultimately, cell death.[4]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and related 1,2-alkanediols against common microorganisms found in cosmetic and pharmaceutical products. Lower MIC values indicate higher antimicrobial potency.

| Microorganism | 1,2-Hexanediol | This compound | 1,2-Decanediol | Reference |

| Staphylococcus aureus | >2.0% | 0.2% | 0.05% | [2] |

| Staphylococcus epidermidis | >2.0% | 0.2% | 0.05% | [2] |

| Escherichia coli | 0.94 - 1.25% | - | - | [5] |

| Pseudomonas aeruginosa | 0.63 - 1.0% | - | - | [5] |

| Candida albicans | 0.94 - 1.25% | - | - | [5] |

| Aspergillus brasiliensis | - | - | - |

Note: Data for E. coli, P. aeruginosa, C. albicans, and A. brasiliensis with this compound were not explicitly found in the provided search results as specific MIC values.

Skin Penetration Enhancement: Unlocking Topical Delivery

This compound is a highly effective penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[6]

Structure-Activity Relationship in Skin Penetration

Similar to its antimicrobial properties, the skin penetration enhancing effect of 1,2-alkanediols is influenced by the length of the alkyl chain. Longer-chained 1,2-alkanediols, such as 1,2-hexanediol and this compound, are more effective at increasing the permeation of APIs.[6] The mechanism involves the interaction of the alkanediol with the lipid bilayers of the stratum corneum. The lipophilic tail of this compound inserts itself between the lipid molecules, disrupting the highly ordered structure and increasing its fluidity.[4] This "disordering" of the stratum corneum lipids reduces the barrier function of the skin, allowing for enhanced diffusion of active compounds into the deeper layers of the epidermis and dermis.[4]

Quantitative Data: Skin Penetration Enhancement

The following tables present data on the skin penetration enhancement of different active ingredients by this compound and other 1,2-alkanediols.

Table 1: Cumulative Skin Penetration of Triamcinolone Acetonide (TAA) after 24 hours from an Aqueous Carbomer Gel [6]

| Alkanediol (5%) | Cumulative TAA Penetration (µg/cm²) |

| Reference (no alkanediol) | ~ 0.2 |

| 2-Methyl-2,4-pentanediol | ~ 0.4 |

| 1,2-Pentanediol | ~ 1.0 |

| 1,2-Hexanediol | ~ 1.2 |

| This compound | ~ 1.4 |

Table 2: Effect of 1,2-Alkanediols on the Percutaneous Absorption of Metronidazole (MTZ) [1]

| 1,2-Alkanediol (4%) | Retardation Ratio (RR) of MTZ Flux | Effect |

| 1,2-Propanediol | 0.99 | No significant effect |

| 1,2-Butanediol | 1.61 | Enhancement |

| 1,2-Pentanediol | 0.96 | No significant effect |

| 1,2-Hexanediol | 0.69 | Retardation |

Note: In this particular study with metronidazole, 1,2-hexanediol showed a retardation effect, highlighting that the interaction between the enhancer, the active ingredient, and the formulation vehicle is complex and can lead to varied outcomes.

Moisturizing Properties

The hydrophilic diol head of this compound contributes to its humectant properties. It attracts and binds water molecules, helping to hydrate (B1144303) the skin and maintain the skin's natural moisture barrier.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Agar (B569324) Dilution Method

-

Preparation of Media: Prepare a series of agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) containing serial dilutions of this compound. A control plate with no this compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Spot-inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

-

Observation: After incubation, observe the plates for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth occurs.

In Vitro Skin Penetration Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the permeation of an active ingredient through the skin.

Methodology:

-

Skin Preparation: Excised human or animal skin is carefully prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

-

Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The fluid is continuously stirred.

-

Formulation Application: The formulation containing the active ingredient and this compound is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

-

Analysis: The concentration of the active ingredient in the collected samples is quantified using a suitable analytical method (e.g., HPLC, LC-MS).

-

Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Preservative Efficacy Testing (Challenge Test)

Objective: To assess the effectiveness of a preservative system in a cosmetic or pharmaceutical formulation.

Methodology:

-

Inoculation: The product is intentionally inoculated with a known concentration of a mixed culture of relevant microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

-

Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for a specified period (typically 28 days).

-

Sampling and Plating: At regular intervals (e.g., 7, 14, and 28 days), samples are taken from the product, serially diluted, and plated on appropriate growth media.

-

Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted.

-

Evaluation: The reduction in the microbial count over time is calculated and compared to established acceptance criteria (e.g., those defined by the USP or PCPC).

Visualizations

Caption: Antimicrobial mechanism of this compound.

Caption: Skin penetration enhancement by this compound.

Caption: Workflow for MIC determination.

Conclusion

The structure-activity relationship of this compound is a clear demonstration of how a molecule's chemical architecture dictates its functionality. Its amphiphilic nature, characterized by an eight-carbon lipophilic tail and a hydrophilic diol head, is the cornerstone of its efficacy as a broad-spectrum antimicrobial agent and a potent skin penetration enhancer. The length of the alkyl chain is a critical determinant of its activity, with the C8 chain of this compound providing an optimal balance for these dual functions. For researchers and formulation scientists, a thorough understanding of these principles is essential for the rational design of safe, effective, and stable cosmetic and pharmaceutical products. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for harnessing the full potential of this versatile ingredient.

References

- 1. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opendermatologyjournal.com [opendermatologyjournal.com]

- 6. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 1,2-Octanediol: A Technical Guide for Researchers and Formulation Scientists

An in-depth examination of the solubility characteristics of 1,2-Octanediol, a versatile diol used extensively in the pharmaceutical, cosmetic, and chemical industries. This guide provides a summary of its solubility in various solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in the Solubility of this compound

This compound (also known as caprylyl glycol) is an organic compound with the chemical formula C₈H₁₈O₂. Its molecular structure, featuring a non-polar eight-carbon chain and two polar hydroxyl (-OH) groups on adjacent carbons, imparts an amphiphilic character. This dual nature governs its solubility behavior, allowing it to interact with a wide range of solvents. The hydroxyl groups facilitate hydrogen bonding with polar solvents, while the octyl chain allows for van der Waals interactions with non-polar substances.

Qualitative solubility assessments indicate that this compound is soluble in polar solvents such as water, ethanol, and acetone.[1] It is also reported to be soluble in most organic solvents.[2] The solubility in water is influenced by temperature, generally increasing as the temperature rises.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively available in publicly accessible literature. However, some data for its solubility in water has been reported. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic, Polar | 3 g/L | 20 | [3] |

| 7.5 g/L | 20 | [4] | ||

| 2933 mg/L | 25 | Estimated value.[5] | ||

| Ethanol | Protic, Polar | Soluble | Not Specified | [1] |

| Acetone | Aprotic, Polar | Soluble | Not Specified | [1] |

| Methanol | Protic, Polar | Miscible | Not Specified | Inferred from general chemical principles. |

| Isopropanol | Protic, Polar | Miscible | Not Specified | Inferred from general chemical principles. |

| Propylene Glycol | Protic, Polar | Miscible | Not Specified | Inferred from general chemical principles for glycols. |

| Polyethylene Glycol 400 | Polar Polymer | Miscible | Not Specified | Inferred from general chemical principles for glycols. |

| Glycerin | Protic, Polar | Soluble | Not Specified | Inferred from general chemical principles. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | Not Specified | DMSO is a strong organic solvent.[6] |

| Ethyl Acetate | Aprotic, Polar | Soluble | Not Specified | Inferred from general chemical principles. |

| Toluene | Aprotic, Non-polar | Soluble | Not Specified | Inferred from general chemical principles. |

| Hexane | Aprotic, Non-polar | Soluble | Not Specified | Inferred from general chemical principles. |

| Octanol | Protic, Non-polar | Miscible | Not Specified | Inferred from "like dissolves like" principle. |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (purity ≥ 99%)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Solvent: Equilibrate the selected solvent in the thermostatic shaker bath to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be sufficient to ensure that a saturated solution is formed with some undissolved solute remaining.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to each flask containing the this compound. Seal the flasks to prevent solvent evaporation.

-

Agitation: Place the flasks in the thermostatic shaker bath and agitate at a constant speed. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

-

Equilibrium Time Determination: To determine the time required to reach equilibrium, withdraw small aliquots of the supernatant at predetermined time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).

-

Sample Collection and Preparation: For each time point, cease agitation and allow the undissolved this compound to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is crucial to remove any undissolved micro-droplets.

-

Dilution: If necessary, dilute the filtered samples with the solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the samples using a validated HPLC-RID or GC method to determine the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound against time. The point at which the concentration plateaus indicates that equilibrium has been reached. The solubility is the average of the concentrations from the plateau region.

Analytical Method Validation:

A suitable analytical method (e.g., HPLC-RID or GC-FID) must be validated for accuracy, precision, linearity, and specificity for this compound in the chosen solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 3. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. neochemical.ru [neochemical.ru]

- 5. 1,2-octane diol, 1117-86-8 [thegoodscentscompany.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

1,2-Octanediol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of 1,2-Octanediol (CAS No. 1117-86-8), a versatile diol with significant potential in pharmaceutical and research settings.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1117-86-8[1][2][3][4][5][6][7] |

| Molecular Formula | C8H18O2[3][6][8] |

| Molecular Weight | 146.23 g/mol [1][2][6][8] |

| Synonyms | Caprylyl Glycol, 1,2-Dihydroxyoctane, 1,2-Octylene Glycol[3][6][8] |

Physicochemical Properties

This compound is a synthetic eight-carbon chain diol.[7] Its amphiphilic nature, stemming from a hydrophilic diol head and a lipophilic octyl tail, underpins its diverse applications. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | Colorless liquid or solid (depending on ambient temperature) |

| Boiling Point | Approximately 243 °C |

| Melting Point | 30-32 °C |

| Density | Approximately 0.914 g/cm³ |

| Solubility | Soluble in alcohols, glycols, and oils. Limited solubility in water. |

| Vapor Pressure | < 0.01 mmHg at 20 °C |

| Octanol-Water Partition Coefficient (log Kow) | 1.8 |

Experimental Protocols: Synthesis of this compound

The primary industrial synthesis of this compound involves the dihydroxylation of 1-octene (B94956) or the hydrolysis of 1,2-epoxyoctane (B1223023).[7] The latter is often preferred for achieving high purity.

Protocol: Acid-Catalyzed Hydrolysis of 1,2-Epoxyoctane

This protocol describes a common laboratory-scale synthesis of this compound.

1. Materials:

- 1,2-Epoxyoctane (1 mole)

- Sulfuric acid (0.1 M)

- Diethyl ether

- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate

- Distilled water

2. Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-epoxyoctane in a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

- Slowly add an excess of 0.1 M sulfuric acid to the solution while stirring.

- Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete, allow the mixture to cool to room temperature.

- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

- Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

11. Characterization:

- The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations and a useful tool in various research applications.

-

Antimicrobial Agent and Preservative: this compound exhibits broad-spectrum antimicrobial activity. Its mechanism of action is attributed to the disruption of microbial cell membranes.[7] This makes it an effective preservative in topical and ophthalmic formulations, often used as an alternative to parabens.[7]

-

Humectant and Emollient: In topical formulations, it acts as a humectant, binding water to the skin and improving hydration.[7] Its emollient properties help to soften and smooth the skin.

-

Penetration Enhancer: The amphiphilic nature of this compound allows it to fluidize the lipid bilayers of the stratum corneum, thereby enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.

-

Solvent and Co-solvent: It can be used to dissolve or co-solubilize poorly water-soluble APIs for both topical and oral formulations.

-

Viscosity-Modulating Agent: In semi-solid formulations like creams and gels, it can modify the viscosity, improving the texture and feel of the product.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the starting materials to the final applications of this compound.

Caption: Synthesis and Application Workflow of this compound.

The following diagram illustrates a simplified representation of the proposed mechanism for the antimicrobial action of this compound.

Caption: Antimicrobial Mechanism of this compound.

References

- 1. This compound 98 1117-86-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 1117-86-8 [chemicalbook.com]

- 6. This compound | 1117-86-8 - BuyersGuideChem [buyersguidechem.com]

- 7. This compound | High-Purity Reagent for Research [benchchem.com]

- 8. This compound | C8H18O2 | CID 14231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of 1,2-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1,2-Octanediol (also known as Caprylyl Glycol). This document collates available data on its physical properties, outlines potential thermal degradation pathways based on analogous glycol compounds, and details the experimental methodologies used to assess thermal stability.

Executive Summary

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different formulations and under various processing conditions.

| Property | Value | Source |

| Molecular Formula | C8H18O2 | [3][4][5][6] |

| Molecular Weight | 146.23 g/mol | [3][5][7] |

| Appearance | Colorless to white low melting solid | [1][4] |

| Melting Point | 28 - 38 °C | [1][3][4][8] |

| Boiling Point | 267 - 269.6 °C at 760 mmHg | [3][8] |

| Flash Point | 138 °C (closed cup) | [3] |

| Autoignition Temperature | 310 °C | [3] |

| Solubility in Water | 3 - 7.5 g/L at 20 °C | [3][8] |

| Decomposition Temperature | No data available | [3][4][8][9][10] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [3][4][11] |

Thermal Stability and Degradation Pathways

While specific studies detailing the thermal decomposition of this compound are scarce, the degradation mechanisms of other glycols, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, have been investigated and can serve as a model. When subjected to heat, glycols can undergo oxidative degradation.[12][13]

In the presence of oxygen, the thermal degradation of glycols is initiated by the formation of a hydroperoxide, which is thermally unstable and fragments through a radical mechanism.[12] This process ultimately leads to the formation of compounds containing carbonyl groups.[12] For ethylene glycol, heating leads to the formation of various carboxylic acids, including glycolic acid, glyoxylic acid, oxalic acid, acetic acid, and formic acid, which can lower the pH of the system and potentially cause corrosion.[14]

Based on these analogous pathways, a proposed thermal degradation pathway for this compound is illustrated below.

Caption: Proposed oxidative thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a suite of analytical techniques should be employed. A general workflow for this analysis is presented below.

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC cell.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating at 5-10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Endothermic and exothermic events are observed as peaks or shifts in the baseline.

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.

Methodology:

-

A sample of this compound is heated in a controlled environment (e.g., a pyrolysis chamber connected to a GC-MS system) to a temperature above its decomposition point.

-

The volatile degradation products are collected and injected into the GC-MS.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

The mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

Conclusion

The thermal stability of this compound is a crucial parameter for its application in various industries. While direct quantitative data on its decomposition temperature is not widely published, an understanding of its thermal behavior can be inferred from the study of similar glycol compounds. The primary hazardous decomposition products are expected to be carbon monoxide and carbon dioxide.[3][4][11] For precise characterization, a systematic experimental approach employing TGA, DSC, and GC-MS is recommended. This will provide the necessary data to ensure the safe and effective use of this compound in formulated products.

References

- 1. This compound | 1117-86-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Caprylyl Glycol or this compound Manufacturers, with SDS [mubychem.com]

- 5. This compound (CAS 1117-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C8H18O2 | CID 14231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. chempoint.com [chempoint.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. conservationphysics.org [conservationphysics.org]

- 14. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Octanediol: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Octanediol, a versatile diol used in various industrial and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (H-8) | 0.88 | t | 6.8 |

| -(CH₂)₄- (H-4, H-5, H-6, H-7) | 1.27-1.35 | m | - |

| -CH₂- (H-3) | 1.40-1.55 | m | - |

| -CH(OH)- (H-2) | 3.65-3.75 | m | - |

| -CH₂(OH)- (H-1a, H-1b) | 3.40-3.55 | m | - |

| -OH | ~2.0-3.0 | br s | - |

t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts are reported in ppm relative to a standard reference.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (C-8) | 14.1 |

| -CH₂- (C-7) | 22.6 |

| -CH₂- (C-6) | 31.8 |

| -CH₂- (C-5) | 25.9 |

| -CH₂- (C-4) | 29.4 |

| -CH₂- (C-3) | 33.5 |

| -CH(OH)- (C-2) | 72.8 |

| -CH₂(OH)- (C-1) | 66.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Hydroxyl group (-OH) |

| 2925, 2855 | C-H stretch | Alkane (-CH₂, -CH₃) |

| ~1465 | C-H bend | Alkane (-CH₂) |

| ~1060 | C-O stretch | Alcohol (-C-O) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint for its identification. The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23 g/mol )[1][2].

Key Mass Spectral Fragments

| m/z | Relative Intensity | Proposed Fragment Ion |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 97 | High | [M - CH₂OH - H₂O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

The fragmentation pattern of 1,2-diols is influenced by the positions of the hydroxyl groups. Common fragmentation pathways include the loss of water and cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-10 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-150 ppm

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron Ionization)

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 1,2-Octanediol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of 1,2-Octanediol (CAS No. 1117-86-8), a versatile compound utilized in various research and development applications. This document synthesizes key toxicological data, details the methodologies of pivotal safety assessment experiments, and presents logical workflows for toxicological evaluation.

Core Safety and Toxicity Profile

This compound, also known as caprylyl glycol, is an alcohol with a range of applications stemming from its properties as a humectant, emollient, and antimicrobial agent. A thorough understanding of its safety profile is critical for its responsible use in research and product development.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound.

| Endpoint | Test Species | Route of Administration | Result | Classification | Reference Guideline |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg body weight | Not Classified | OECD 401 |

| Table 1: Acute Toxicity of this compound |

| Endpoint | Test Species | Observation Period | Result | Classification | Reference Guideline |

| Skin Irritation/Corrosion | Rabbit | Up to 14 days | No skin irritation | Not irritating | OECD 404 |

| Eye Irritation/Corrosion | Rabbit | 72 hours | Serious eye irritation | Irritating to eyes | OECD 405 |

| Skin Sensitization (LLNA) | Mouse | - | Does not cause skin sensitization | Not a sensitizer (B1316253) | OECD 429 |

| Table 2: Irritation and Sensitization Potential of this compound |

| Endpoint | Test System | Metabolic Activation | Result | Classification | Reference Guideline |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Not mutagenic | Not mutagenic | OECD 471 |

| In Vitro Mammalian Cell Gene Mutation Test | Chinese hamster lung cells | With and Without | Negative | Not mutagenic | OECD 476 |

| Table 3: Mutagenicity of this compound |

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD 401)

This test provides information on the potential health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult rats are used. They are fasted overnight prior to administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume of liquid administered should not exceed 1 ml/100 g of body weight for non-aqueous solutions.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated. For this compound, the LD50 was found to be greater than 2,000 mg/kg, indicating low acute oral toxicity.[1][2][3][4]

Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes or irreversible necrotic changes to the skin.

-

Test Animals: Albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 g amount of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours. After exposure, the residual test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized grading system.

-

Endpoint: The substance is classified as irritating or non-irritating based on the scores for erythema and edema. This compound was found to be non-irritating to the skin in this test.[1]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Application: A single dose of 0.1 ml of the liquid or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions. This compound is classified as causing serious eye irritation.[1][2][5]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying potential skin sensitizers.

-

Test Animals: Mice (CBA/J or CBA/Ca strains) are used.

-

Application: The test substance is applied to the dorsal surface of each ear daily for three consecutive days.

-

Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting as a measure of lymphocyte proliferation.

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater. This compound did not induce skin sensitization in this assay.[1]

Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

This test is used to detect gene mutations induced by chemical substances.

-

Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Procedure: The bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is incubated and then plated on a minimal medium lacking histidine.

-

Observation: The plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control. This compound was not mutagenic in the Ames test.[1]

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This test detects gene mutations in cultured mammalian cells.

-

Test System: Chinese hamster lung cells (or other suitable mammalian cell lines) are used.

-

Procedure: The cells are exposed to the test substance, both with and without a metabolic activation system (S9 mix).

-

Mutation Detection: Mutations at a specific gene locus (e.g., HPRT) are detected by the cells' ability to grow in the presence of a selective agent (e.g., 6-thioguanine).

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the mutant frequency. This compound tested negative in this assay.[1]

Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance like this compound, based on the OECD guidelines.

Toxicokinetics (ADME) of a Chemical Substance

This diagram illustrates the four key stages of toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

Summary and Conclusion

Based on the available data, this compound exhibits a low order of acute oral toxicity and is not a skin irritant or sensitizer. It is also not considered mutagenic based on in vitro testing. However, it is classified as a serious eye irritant, and appropriate personal protective equipment should be used to avoid eye contact. For research applications, adherence to standard laboratory safety protocols is essential to mitigate the risk of eye irritation. Further research into the specific mechanisms of its eye irritancy at a cellular and molecular level could provide a more complete understanding of its toxicological profile. The provided experimental workflows can serve as a guide for the systematic safety evaluation of this and other chemical compounds in a research setting.

References

Methodological & Application

Synthesis of 1,2-Octanediol from 1-Octene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1,2-octanediol from 1-octene (B94956). Two primary, effective methods are presented: the Upjohn syn-dihydroxylation using a catalytic amount of osmium tetroxide, and a metal-free oxidation using performic acid generated in situ. These protocols are designed to be robust and reproducible for laboratory settings. This guide includes comprehensive experimental procedures, a comparative data summary, and a visual representation of the synthetic workflow to aid in experimental planning and execution.

Introduction

This compound is a versatile chemical compound with significant applications across various industries. It serves as a valuable intermediate in organic synthesis and is widely used in the cosmetics industry as a humectant, emollient, and antimicrobial agent. In pharmaceutical development, its properties are leveraged in topical formulations. The synthesis of this compound from the readily available starting material, 1-octene, is a fundamental transformation in organic chemistry. The primary routes for this conversion involve the dihydroxylation of the alkene functional group. This document details two common and effective methods for this synthesis.

Methods and Protocols

Two distinct and reliable methods for the synthesis of this compound from 1-octene are detailed below. The first is the Upjohn dihydroxylation, which results in syn-stereochemistry, and the second is an oxidation with performic acid, which proceeds through an epoxide intermediate.

Protocol 1: Upjohn syn-Dihydroxylation of 1-Octene

This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), for the syn-dihydroxylation of 1-octene.[1][2][3] An alternative co-oxidant, tert-butyl hydroperoxide, can also be employed.[4]

Materials:

-

1-Octene

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (t-BuOOH)

-

tert-Butyl alcohol

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser.

-

Charging the Flask: To the flask, add 1-octene (1.0 equivalent), tert-butyl alcohol, and water. Begin stirring to create a homogeneous solution.

-

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate container, prepare a solution of osmium tetroxide (0.002-0.01 equivalents) in tert-butyl alcohol.

-

Initiating the Reaction: Slowly add the osmium tetroxide solution to the reaction mixture dropwise. The reaction is typically exothermic. Maintain the reaction temperature at room temperature (20-25°C).

-

Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes to reduce the osmate esters.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.[5]

Protocol 2: Dihydroxylation via in situ Performic Acid

This protocol involves the epoxidation of 1-octene using performic acid, generated in situ from formic acid and hydrogen peroxide, followed by hydrolysis of the epoxide intermediate.[4][5][6]

Materials:

-

1-Octene

-

Formic acid (HCOOH)

-

Hydrogen peroxide (H₂O₂, 30-35% solution)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Four-necked flask

-

Electric stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

External cooling bath

Procedure:

-

Reaction Setup: Assemble a four-necked flask with an electric stirrer, thermometer, condenser, and a dropping funnel. Place the flask in an external cold-water bath.

-

Initial Charge: Add formic acid and hydrogen peroxide to the flask and stir vigorously to mix thoroughly.[5]

-

Addition of 1-Octene: With external cooling, add 1-octene dropwise to the reaction mixture, controlling the rate of addition to maintain the internal temperature between 35-40°C.[5][6]

-

Reaction: After the addition is complete, maintain the reaction temperature at 40-45°C for 3-4 hours. Following this, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[6]

-

Workup - Removal of Formic Acid: Remove the excess formic acid and water under reduced pressure until an oily residue remains.[5][6]

-

Neutralization: Cool the oily residue and add a sodium hydroxide solution dropwise while stirring to neutralize the remaining acid until the pH is alkaline.[5]

-

Extraction: Extract the product from the neutralized solution using an appropriate organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic extract twice with a 30% sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The final product, this compound, is obtained by distillation under reduced pressure (e.g., 131°C at 1330 Pa).[4][5]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound from 1-octene based on the described protocols.

| Parameter | Protocol 1: Upjohn Dihydroxylation | Protocol 2: Performic Acid |

| Starting Material | 1-Octene | 1-Octene |

| Key Reagents | OsO₄ (catalytic), t-BuOOH | Formic Acid, H₂O₂ |

| Reaction Temperature | 45°C | 35-45°C |

| Reaction Time | 30 minutes (addition) | 4-6 hours |

| Reported Yield | 42%[4] | >99% (purity after distillation)[5] |

| Purification Method | Distillation | Distillation under reduced pressure |

Experimental Workflow and Logic Diagrams

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of the synthesis and purification steps.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Key synthetic pathways from 1-octene to this compound.

References

- 1. Upjohn Dihydroxylation [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

Application Notes: Synthesis of 1,2-Octanediol via Hydrolysis of 1,2-Epoxyoctane

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile vicinal diol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its utility stems from its properties as a humectant, skin conditioning agent, preservative, and chemical intermediate.[1][2][3] In drug development, it is studied as a penetration enhancer in dermal formulations, capable of disordering stratum corneum lipids to facilitate drug delivery.[4] A primary and efficient route for its synthesis is the ring-opening hydrolysis of 1,2-epoxyoctane (B1223023). This reaction can be performed under various catalytic conditions, including acid-catalyzed, base-catalyzed, and enzymatic methods, each offering distinct advantages in terms of yield, selectivity, and environmental impact.[1]

This document provides detailed protocols for the acid-catalyzed and enzymatic hydrolysis of 1,2-epoxyoctane, targeted at researchers, scientists, and professionals in drug development.

Overview of Hydrolysis Methods

The conversion of 1,2-epoxyoctane to this compound is a nucleophilic ring-opening reaction where water acts as the nucleophile. The reaction is generally slow and requires a catalyst to proceed at a practical rate.

-

Acid Catalysis : In an acidic medium, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack by water. This method is straightforward but may require careful control to avoid side reactions.[1]

-

Base Catalysis : While less common for simple hydrolysis, bases can also catalyze the ring-opening. This pathway is often relevant in neutralization and purification steps following acid-catalyzed reactions.[1]

-

Enzymatic Catalysis : Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides. This biocatalytic approach is highly attractive due to its high selectivity (including enantioselectivity), mild reaction conditions (neutral pH, ambient temperature), and green credentials.[1][5] It allows for the synthesis of specific enantiomers, such as (R)-1,2-octanediol, which are valuable chiral building blocks.[5][6]

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

| Parameter | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Yleh) | Enzymatic Hydrolysis (Yleh with DES) |

| Catalyst | Sulfuric Acid (H₂SO₄) | Recombinant Yleh Enzyme | Recombinant Yleh Enzyme |

| Co-solvent/Medium | Acetone/Water | Tris-sulphate buffer (pH 8.0) | Choline chloride-Glycerol (DES) |

| Substrate Conc. | Not specified | 15 mM 1,2-Epoxyoctane | Not specified |

| Temperature | Not specified | 30 °C | 30 °C |

| Reaction Time | Not specified | 65 minutes | Not specified |

| Yield | High (qualitative) | 47.4% | 60.5% |

| Key Remarks | Standard chemical synthesis.[1] | Enantioselective production of (R)-1,2-octanediol.[5] | Deep Eutectic Solvent (DES) enhances yield.[5] |

Reaction Pathway

The fundamental chemical transformation is the addition of a water molecule across the epoxide ring.

Caption: General reaction scheme for the hydrolysis of 1,2-epoxyoctane.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 1,2-Epoxyoctane

This protocol describes a general method for the synthesis of this compound using sulfuric acid as a catalyst.

Principle

The epoxide ring is activated by protonation under acidic conditions, facilitating a nucleophilic attack by water to yield the corresponding diol. The reaction results in an anti-dihydroxylation product.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 1,2-Epoxyoctane (>96%) | Synthesis | Sigma-Aldrich |

| Acetone | ACS Grade | Fisher Scientific |

| Sulfuric Acid (98%) | ACS Grade | VWR |

| Sodium Bicarbonate | ACS Grade | EMD Millipore |

| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich |

| Deionized Water | --- | --- |

| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator | --- | --- |

Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-epoxyoctane (e.g., 10 g, 78 mmol) in 100 mL of acetone.

-

Catalyst Addition : While stirring, slowly add a solution of 1 M aqueous sulfuric acid (e.g., 20 mL). The addition should be done carefully to control any potential exotherm.

-

Reaction : Stir the mixture at room temperature for 2.5 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Neutralization : Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Washing and Drying : Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the solvent (acetone and ethyl acetate) under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude this compound can be purified by vacuum distillation (b.p. 131 °C at 1330 Pa) or column chromatography to yield a colorless liquid or white solid.[3]

Caption: Workflow for acid-catalyzed hydrolysis of 1,2-epoxyoctane.

Protocol 2: Enzymatic Hydrolysis using Recombinant Epoxide Hydrolase

This protocol is based on the enantioselective synthesis of (R)-1,2-octanediol using a recombinant epoxide hydrolase from Yarrowia lipolytica (Yleh).[5]

Principle

The Yleh enzyme selectively hydrolyzes one enantiomer from racemic 1,2-epoxyoctane, allowing for the kinetic resolution to produce an enantiopure diol. The reaction is performed in an aqueous buffer system under mild conditions, making it an environmentally friendly alternative to chemical synthesis.[2][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Racemic 1,2-Epoxyoctane | >96% | Sigma-Aldrich |

| Recombinant Yleh Enzyme | Purified | (Requires expression/purification) |

| Tris Base | Molecular Biology Grade | Promega |

| Sulfuric Acid | ACS Grade | VWR |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Deionized Water | --- | --- |

| Capped glass test tubes, shaker incubator, centrifuge, GC-MS system | --- | --- |

Procedure

-

Buffer Preparation : Prepare a 50 mM Tris-sulphate buffer and adjust the pH to 8.0 using sulfuric acid.

-

Reaction Setup : In a capped glass test tube, prepare a 2 mL reaction volume. Add Tris-sulphate buffer (pH 8.0), the purified Yleh enzyme (150 µg), and 1,2-epoxyoctane to a final concentration of 15 mM.

-

Incubation : Place the sealed tubes in a shaker incubator set to 30 °C with gentle agitation.

-

Reaction Time : Allow the reaction to proceed for 65 minutes.

-

Reaction Termination & Extraction : Stop the reaction by adding an equal volume of ethyl acetate (2 mL). Vortex thoroughly to extract the product and any remaining substrate.

-

Phase Separation : Centrifuge the tube to achieve clear phase separation.

-

Sample Preparation : Carefully remove the top organic layer (ethyl acetate) and concentrate it by evaporation under a gentle stream of nitrogen.

-

Analysis : Re-dissolve the residue in a known volume of ethyl acetate and analyze the sample by Gas Chromatography (GC) or GC-MS to determine the concentration of this compound and calculate the yield. Chiral GC can be used to determine the enantiomeric excess of the product.

Caption: Workflow for enzymatic hydrolysis of 1,2-epoxyoctane.

Safety Considerations

-

1,2-Epoxyoctane : This compound is a flammable liquid and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acids and Bases : Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care, using appropriate PPE. Neutralization reactions can be exothermic.

-

Solvents : Acetone and ethyl acetate are flammable. Ensure there are no ignition sources nearby during handling and evaporation steps.

References

- 1. This compound | High-Purity Reagent for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,2-Octanediol as a Preservative Booster in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction